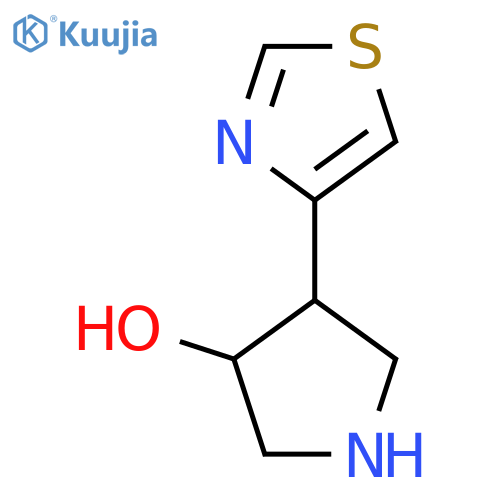Cas no 2172506-05-5 (4-(1,3-thiazol-4-yl)pyrrolidin-3-ol)

2172506-05-5 structure
商品名:4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
- 2172506-05-5
- EN300-1635461
-
- インチ: 1S/C7H10N2OS/c10-7-2-8-1-5(7)6-3-11-4-9-6/h3-5,7-8,10H,1-2H2
- InChIKey: JZJJSEVTKBSGEG-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)C1CNCC1O
計算された属性
- せいみつぶんしりょう: 170.05138412g/mol
- どういたいしつりょう: 170.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 73.4Ų
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635461-2.5g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 2.5g |
$2969.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-0.1g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.1g |
$1332.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-0.5g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-100mg |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 100mg |
$804.0 | 2023-09-22 | ||
| Enamine | EN300-1635461-1000mg |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1635461-0.05g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-1.0g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-5.0g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-0.25g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1635461-10000mg |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 10000mg |
$3929.0 | 2023-09-22 |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
2172506-05-5 (4-(1,3-thiazol-4-yl)pyrrolidin-3-ol) 関連製品
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
